molecular formula C18H35NO2 B150559 sphinga-4E,8Z-dienine CAS No. 41679-33-8

sphinga-4E,8Z-dienine

Cat. No.: B150559
CAS No.: 41679-33-8
M. Wt: 297.5 g/mol
InChI Key: RTQVJTLVVBJRJG-NZDSQIAKSA-N
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Description

Sphinga-4E,8Z-dienine is a naturally occurring sphingolipid, which is a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by its unique chemical structure, which includes a long-chain base with double bonds at positions 4 and 8 in the E and Z configurations, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sphinga-4E,8Z-dienine typically involves the use of long-chain fatty acids as starting materials. The process includes several steps such as hydroxylation, amination, and desaturation to introduce the necessary functional groups and double bonds. Specific reaction conditions, such as temperature, pH, and catalysts, are carefully controlled to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sphinga-4E,8Z-dienine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions include hydroxylated sphingolipids, saturated sphingoid bases, and various substituted derivatives, each with distinct biological activities and applications .

Scientific Research Applications

Sphinga-4E,8Z-dienine has a wide range of applications in scientific research:

Mechanism of Action

Sphinga-4E,8Z-dienine exerts its effects through interactions with specific molecular targets and pathways. It is involved in the regulation of cell membrane fluidity and the recruitment of signaling proteins. The compound can modulate various cellular processes, including apoptosis, proliferation, and differentiation, by interacting with sphingolipid receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

    Sphingosine: A sphingolipid with a single double bond at position 4.

    Sphinganine: A saturated sphingoid base without double bonds.

    Phytosphingosine: A sphingolipid with additional hydroxyl groups.

Uniqueness

Sphinga-4E,8Z-dienine is unique due to its specific double bond configuration, which imparts distinct biological activities and physicochemical properties. This configuration allows it to participate in unique signaling pathways and interactions that are not observed with other sphingolipids .

Properties

IUPAC Name

(2S,3R,4E,8Z)-2-aminooctadeca-4,8-diene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h10-11,14-15,17-18,20-21H,2-9,12-13,16,19H2,1H3/b11-10-,15-14+/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVJTLVVBJRJG-NZDSQIAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C\CC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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